molecular formula C3H3IN4 B13653696 4-Iodo-1,3,5-triazin-2-amine

4-Iodo-1,3,5-triazin-2-amine

Cat. No.: B13653696
M. Wt: 221.99 g/mol
InChI Key: OAGSDMMKNBZZEE-UHFFFAOYSA-N
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Description

4-Iodo-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of iodine in the 4-position of the triazine ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,3,5-triazin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-amino-1,3,5-triazine with iodine in the presence of a suitable base. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Another method involves the use of microwave irradiation to facilitate the reaction between 2-amino-1,3,5-triazine and iodine. This approach offers the advantage of shorter reaction times and higher yields compared to conventional methods .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects .

In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . In antiviral research, the compound can interfere with viral replication by targeting viral enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 4-Iodo-1,3,5-triazin-2-amine

This compound stands out due to the presence of the iodine atom, which imparts unique reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable subject of research .

Properties

Molecular Formula

C3H3IN4

Molecular Weight

221.99 g/mol

IUPAC Name

4-iodo-1,3,5-triazin-2-amine

InChI

InChI=1S/C3H3IN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8)

InChI Key

OAGSDMMKNBZZEE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=N1)I)N

Origin of Product

United States

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